Dimethametryn

Descripción general

Descripción

Dimethametryn is a chemical compound primarily used as a herbicide. It belongs to the class of methylthiotriazine herbicides and is known for its effectiveness in controlling broad-leaved weeds and grasses in rice and other crops . The compound has a moderate aqueous solubility and is slightly mobile, meaning it is not expected to leach significantly into groundwater . This compound is persistent in soil and aqueous systems, making it a long-lasting solution for weed control .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethametryn can be synthesized through a series of chemical reactions involving triazine derivatives. The synthesis typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product. Quality control measures are implemented to ensure the consistency and safety of the herbicide .

Análisis De Reacciones Químicas

Types of Reactions

Dimethametryn undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can alter the chemical structure of this compound, leading to the formation of reduced derivatives.

Substitution: Substitution reactions involve the replacement of functional groups in the molecule with other groups, resulting in new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Dimethametryn is classified as a methylthiotriazine herbicide, exhibiting moderate aqueous solubility and low mobility, which reduces its potential to leach into groundwater. Its structure allows it to be absorbed by both roots and foliage, inhibiting photosynthesis through interference with photosystem II. This mechanism of action is common among many herbicides, making this compound effective against a variety of weed species .

Agricultural Applications

- Weed Control : this compound is primarily utilized in rice fields to manage weeds such as couch grass, crabgrass, and pigweed. Its selective action allows for the suppression of these species without harming the rice crop itself .

- Crop Safety : Studies indicate that this compound has low mammalian toxicity and is moderately toxic to aquatic organisms and honeybees, necessitating careful application to minimize ecological impact .

Environmental Impact

Research indicates that this compound tends to persist in soil and aqueous environments. Its degradation products and metabolites have raised concerns regarding their long-term effects on non-target organisms. For instance, studies have identified data gaps concerning the risk it poses to larger herbivorous mammals and aquatic life .

Adsorption and Desorption Characteristics

A study examining the adsorption characteristics of this compound in sediment revealed that its adsorption ratio increases significantly in the absence of organic matter. This finding emphasizes the importance of sediment composition in determining the behavior of herbicides in aquatic environments . The adsorption data followed the Freundlich equation, indicating a heterogeneous surface interaction.

Analytical Methods for Detection

Recent advancements in analytical chemistry have improved the detection of this compound in various matrices:

- SALDI-MS (Surface-Enhanced Laser Desorption/Ionization Mass Spectrometry) : A study demonstrated the use of FeNi magnetic alloy nanoparticles for the sensitive detection of this compound at low concentrations (as low as 1 ng/mL). This method shows promise for forensic analysis and monitoring environmental contaminants .

- HPLC Techniques : High-performance liquid chromatography (HPLC) methods have been established for quantifying this compound in agricultural products and environmental samples, ensuring compliance with regulatory standards .

Case Studies

- Forensic Analysis : The use of magnetic nanoparticles in SALDI-MS has been applied successfully to detect this compound in spiked human serum samples, highlighting its potential role in forensic toxicology .

- Environmental Monitoring : Studies assessing the behavior of this compound in flooded rice fields showed effective dissolution rates, prompting further investigation into its environmental fate and transport mechanisms .

Mecanismo De Acción

Dimethametryn exerts its herbicidal effects by inhibiting photosynthesis in target plants. It interferes with the electron transport chain in the chloroplasts, leading to the disruption of energy production and ultimately causing the death of the plant . The compound specifically targets the photosystem II complex, blocking the transfer of electrons and preventing the synthesis of essential molecules required for plant growth .

Comparación Con Compuestos Similares

Similar Compounds

Simetryn: Another triazine herbicide with a similar mode of action but different chemical structure.

Atrazine: Widely used herbicide with a similar mechanism but different applications and environmental impact.

Cyanazine: Another triazine herbicide with comparable properties and uses.

Uniqueness

Dimethametryn is unique due to its specific chemical structure, which provides distinct advantages in terms of persistence and effectiveness in controlling a wide range of weeds. Its moderate solubility and low mobility make it less likely to contaminate groundwater compared to some other herbicides .

Actividad Biológica

Dimethametryn is a selective herbicide belonging to the s-triazine class, primarily used for controlling broad-leaved weeds and grasses in rice and other crops. Its biological activity is characterized by its mode of action, biochemical pathways, and potential toxicological effects on non-target organisms.

Target and Mode of Action

this compound primarily targets the photosynthetic electron transport chain in plants. By inhibiting this process, it disrupts the conversion of light energy into chemical energy, which is essential for plant growth and survival. This inhibition leads to phytotoxicity, manifesting as stunted growth, chlorosis (yellowing of leaves), and eventual plant death.

Biochemical Pathways

The compound affects several biochemical pathways:

- Photosynthesis Inhibition : It disrupts the photosynthetic pathway by blocking electron transport, which is critical for ATP and NADPH production.

- Cellular Effects : this compound can impact various cellular processes, including cellular respiration and metabolic pathways in both target and non-target organisms .

Pharmacokinetics

This compound exhibits persistent behavior in soil and aquatic systems, indicating a significant half-life that can affect its efficacy and environmental impact. Its absorption, distribution, metabolism, and excretion (ADME) characteristics suggest that it may accumulate in certain environments, potentially leading to long-term ecological consequences.

Toxicological Profile

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The oral LD50 values indicate that it falls into Class II (Slightly Hazardous) to Class III (Practically Non-Hazardous) categories for mammals, with reported values varying based on formulation and exposure route .

Chronic Effects on Non-target Species

Research has shown that this compound can have chronic effects on amphibians. A study utilizing the amphibian Silurana tropicalis demonstrated that exposure to this compound during metamorphosis resulted in significant developmental delays and morphological abnormalities .

Case Studies

-

Amphibian Metamorphosis Assay

This study assessed the chronic toxicity of this compound alongside other herbicides. Results indicated that this compound exposure led to increased mortality rates and developmental issues in tadpoles compared to control groups . -

Environmental Persistence Study

An investigation into the environmental fate of this compound revealed its persistence in aquatic systems, raising concerns about bioaccumulation and long-term ecological impacts. The study highlighted that the compound could remain active in water bodies for extended periods, affecting aquatic flora and fauna . -

Cumulative Risk Assessment

A systematic review examined the combined effects of this compound with other chemicals in agricultural settings. It emphasized the need for comprehensive cumulative risk assessments to evaluate the potential synergistic effects of multiple herbicides on human health and ecosystems .

Data Tables

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C11H21N5S |

| Molecular Weight | 245.38 g/mol |

| LD50 (Oral) | 400-4,000 mg/kg (varies by formulation) |

| Persistence in Soil | High; may remain active for several months |

| Aquatic Toxicity (LC50) | Varies; significant effects observed in amphibians |

Propiedades

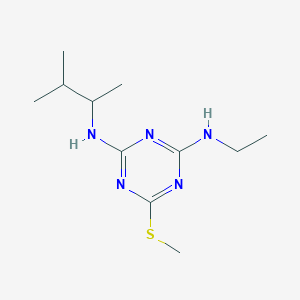

IUPAC Name |

4-N-ethyl-2-N-(3-methylbutan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5S/c1-6-12-9-14-10(13-8(4)7(2)3)16-11(15-9)17-5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYICRRUVNIHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041873 | |

| Record name | Dimethametryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22936-75-0 | |

| Record name | Dimethametryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22936-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethametryn [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022936750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethametryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethametryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHAMETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DE9GA31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dimethametryn?

A1: this compound acts by inhibiting photosynthesis. [, ] It interferes with the photosynthetic electron transport chain, ultimately hindering the plant's ability to produce energy. []

Q2: How does the inhibition of photosynthesis manifest as phytotoxicity in plants?

A2: The inhibition of photosynthesis disrupts energy production, leading to stunted growth, chlorosis (yellowing of leaves), and eventual plant death. []

Q3: Are there differences in the phytotoxic effects of this compound and simetryn?

A3: Yes, this compound generally exhibits greater phytotoxicity compared to simetryn. This difference is attributed, in part, to this compound's slower metabolic rate in certain plant species. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H22N4S, and its molecular weight is 258.4 g/mol. []

Q5: How does the presence of organic matter in sediment affect the adsorption of this compound?

A5: Organic matter in sediment significantly influences the adsorption-desorption characteristics of this compound. The hysteresis observed in the adsorption-desorption phenomena suggests a strong interaction between the herbicide and organic matter. []

Q6: How does the structure of this compound contribute to its herbicidal activity compared to simetryn?

A6: The presence of a 1,2-dimethylpropyl group in this compound, instead of an ethyl group in simetryn, influences its absorption, translocation, and metabolism in plants. This structural difference contributes to its generally higher phytotoxicity. [, , ]

Q7: Are there specific formulation strategies for this compound to enhance its efficacy?

A7: While specific formulation strategies are not extensively discussed in the provided research, the studies mention the use of granular formulations (GR) containing this compound, often in combination with other herbicides. [, , ] These formulations aim to provide controlled release and improve herbicide efficacy.

Q8: What information is available regarding the SHE regulations surrounding this compound?

A8: The provided research primarily focuses on the scientific aspects of this compound. Specific SHE regulations and compliance requirements are not discussed in detail.

Q9: How is this compound absorbed, translocated, and metabolized in rice plants?

A9: Studies using 14C-labeled this compound revealed that rice plants absorb the herbicide through their roots. [] Translocation to shoots occurs, but at a slower rate compared to simetryn. [] Metabolism of this compound in rice involves the formation of various degradation products, including dealkylated and hydroxylated derivatives. []

Q10: What are the known toxicological effects of this compound on non-target organisms?

A11: While the provided research primarily focuses on this compound's herbicidal activity, one study investigates its impact on the tadpoles of Japanese Tree Frogs (Hyla japonica). [] The study found that while the LC50 values for the tested pesticides, including this compound, were relatively high, further research is needed to assess potential long-term ecological effects. []

Q11: How does this compound behave in the environment, and what are its degradation pathways?

A12: Studies show that this compound can persist in sediment, with its adsorption-desorption characteristics influenced by the presence of organic matter. [] Biodegradation of this compound has been observed in specific bacterial strains like Rhodococcus sp. FJ1117YT. [] This strain degrades this compound via a pathway involving the progressive oxidation and hydrolysis of the methylthio group, leading to the formation of methylsulfinyl, methylsulfonyl, and hydroxy analogues. []

Q12: What are the potential environmental concerns associated with this compound use in rice paddy fields?

A13: One study examined this compound concentrations in river water near rice paddy fields and found detectable levels, though diluted, in Lake Kasumigaura. [] This raises concerns about the potential impact on non-target aquatic organisms, especially algae, which showed varying sensitivities to rice herbicides including this compound. []

Q13: What analytical techniques are commonly employed for the detection and quantification of this compound in environmental and food samples?

A13: Several analytical methods have been developed for this compound analysis. These include:

- Gas chromatography-mass spectrometry (GC-MS): This technique is widely used for the identification and quantification of this compound in various matrices, including food samples like sugar and soil. [, , ]

- High-performance liquid chromatography (HPLC): HPLC, often coupled with a diode array detector (DAD), provides an alternative method for analyzing this compound residues in water samples. []

- Surface-assisted laser desorption/ionization mass spectrometry (SALDI-MS): This technique, using FeNi magnetic alloy nanoparticles, has shown promise for the sensitive detection of this compound in complex matrices like human serum. []

Q14: Are there alternative weed control strategies or substitute herbicides for this compound in rice production?

A15: Research highlights the importance of integrated weed management strategies to reduce reliance on chemical herbicides and manage herbicide resistance. [] Some alternative approaches include:

- Cultural practices: Optimizing planting time, water management, and crop rotation can suppress weed growth. []

Q15: What research tools and resources are available for studying this compound and similar herbicides?

A15: Researchers utilize various tools and resources to study this compound and its impacts:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.